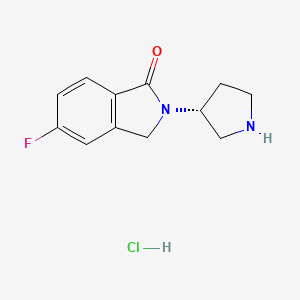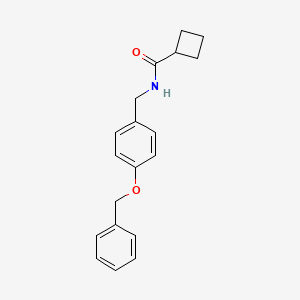
N-(4-(Benzyloxy)benzyl)cyclobutanecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core linked to a benzyloxybenzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is used as a building block in organic synthesis due to its versatile reactivity .
Biology: In biological research, this compound is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: In industrial applications, N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is used in the synthesis of various functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
N-(4-(benzyloxy)benzyl)-4-aminoquinoline: This compound has similar structural features and is studied for its antimicrobial properties.
4-(benzyloxy)benzyl chloride: This compound is used in the synthesis of various biologically active molecules.
Uniqueness: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFUXLSYNOYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)
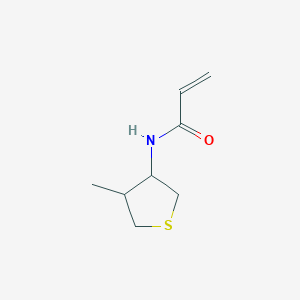
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide](/img/structure/B2360581.png)
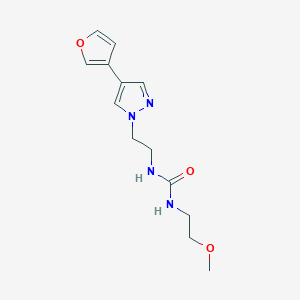
![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)
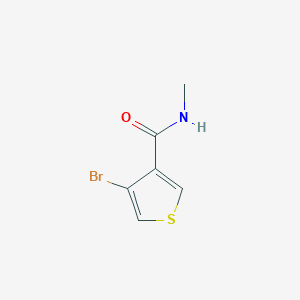
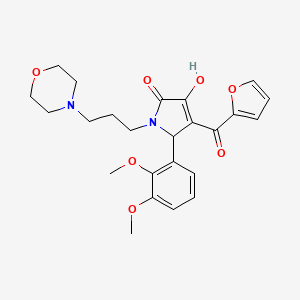
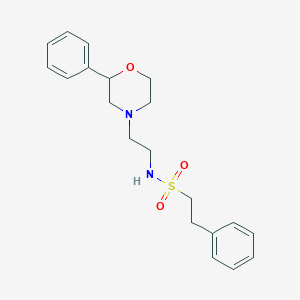
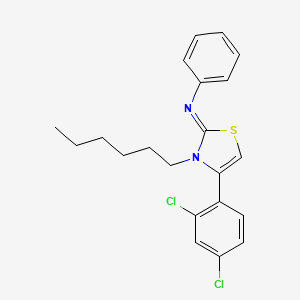
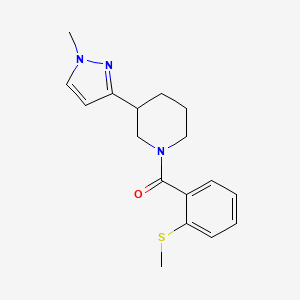
![1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B2360597.png)
